Germacrene D

Description

Contextualization within Sesquiterpene Research

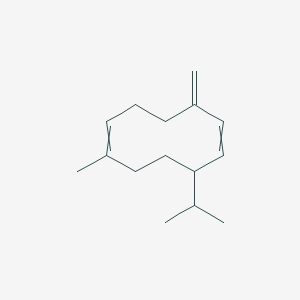

Germacrene D belongs to the germacrane (B1241064) class of sesquiterpenes, which are characterized by a 10-membered carbon ring structure. foodb.ca Sesquiterpenes, a diverse group of 15-carbon isoprenoids, are widely distributed in nature, particularly in plants, and exhibit a vast array of biological activities. wikipedia.org this compound is a notable member of this family and often serves as a crucial intermediate in the biosynthesis of other more complex sesquiterpenes. nih.govnih.govmdpi.commdpi.comresearchgate.netmdpi.comnih.govglpbio.com Its chemical structure, featuring a cyclodecane (B1584694) ring with an isopropyl group and two methyl groups, makes it a reactive molecule capable of undergoing various rearrangements to form other sesquiterpenoid skeletons, such as cadinanes, muurolanes, and amorphanes. mdpi.commdpi.comontosight.ai

Historical Perspective on this compound Discovery and Early Investigations

The initial isolation of this compound dates back to 1969 from the plant Pseudotsuga japonica. nih.gov Early research focused on its identification in the essential oils of various plant species. oup.com Subsequent investigations in the late 20th and early 21st centuries began to unravel its significance as a biosynthetic precursor. nih.govmdpi.com Studies involving acid-catalyzed, photochemical, and thermally induced rearrangements demonstrated its role in the formation of a wide range of other sesquiterpenes. nih.gov These early studies laid the groundwork for understanding the complex chemical transformations that this compound can undergo, both within the plant and under laboratory conditions.

Significance of this compound in Natural Product Chemistry and Chemical Ecology

In the realm of natural product chemistry, this compound is a key building block. Its ability to cyclize and rearrange into numerous other sesquiterpene structures makes it a central compound in the biosynthesis of a diverse array of natural products. nih.govnih.govmdpi.commdpi.comresearchgate.netmdpi.comnih.govglpbio.com This biosynthetic potential has been a subject of intense study, with researchers exploring the enzymatic and chemical pathways that lead from this compound to other compounds. nih.gov

From a chemical ecology perspective, this compound plays a vital role in plant-insect interactions. mdpi.com It can act as an insect repellent, deterring herbivores such as aphids and ticks. nih.govmdpi.commdpi.com Conversely, it can also function as an attractant for certain insects, influencing host-plant selection. For instance, the tobacco budworm moth, Heliothis virescens, has receptor neurons that are highly sensitive to this compound, indicating its importance as a chemical cue for this species. oup.com Furthermore, it has been shown to act as a masking substance, inhibiting the response of some insects to attractants. researchgate.net

Overview of Major Research Domains Pertaining to this compound

Current research on this compound is multifaceted and spans several key domains:

Biosynthesis and Metabolic Engineering: A significant area of research focuses on understanding the biosynthetic pathways of this compound in plants and microorganisms. nih.govnih.govnih.gov This includes the identification and characterization of the enzymes responsible for its synthesis, such as this compound synthase. wikipedia.orguniprot.orgexpasy.orguniprot.org Researchers are also actively engaged in the metabolic engineering of microorganisms like Saccharomyces cerevisiae to produce enantiopure this compound at high titers, offering a sustainable alternative to its extraction from natural sources. nih.govnih.gov

Chemical Synthesis and Rearrangements: The chemical reactivity of this compound continues to be a subject of investigation. Studies explore its acid-catalyzed cyclization and thermal rearrangements to better understand the formation of other sesquiterpenes. nih.govmdpi.com Computational studies using ab initio methods are also employed to investigate the energetics of these transformations. mdpi.com

Ecological Roles: Further exploration into the ecological functions of this compound is ongoing. This includes its role in plant defense mechanisms against herbivores and pathogens, as well as its involvement in attracting pollinators. nih.govmdpi.commdpi.com The stereochemistry of this compound is also a critical aspect of this research, as different enantiomers can exhibit distinct biological activities.

Biological Activities: The antimicrobial and insecticidal properties of this compound are well-documented and remain an active area of research. wikipedia.orgresearchgate.netontosight.ai Studies have shown its effectiveness against various bacteria and fungi, as well as its insecticidal activity against pests like mosquitoes. nih.govmdpi.comontosight.aichemsrc.com

Chemical Properties and Natural Occurrence of this compound

| Property | Value |

| Molecular Formula | C15H24 |

| Molecular Weight | 204.35 g/mol |

| IUPAC Name | (1E,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene |

| CAS Number | 23986-74-5 |

Natural Sources of this compound

| Plant Family | Plant Species |

| Apiaceae | Kundmannia sicula researchgate.net |

| Asteraceae | Solidago canadensis nih.govmedchemexpress.com |

| Burseraceae | Bursera species nih.govmdpi.comglpbio.comchemsrc.commedchemexpress.com |

| Lamiaceae | Lamium (deadnettles), Stachys (hedgenettles) wikipedia.org |

| Lauraceae | Cryptocarya mandioccana mdpi.com |

| Verbenaceae | Vitex rivularis, Vitex ferruginea mdpi.com |

| Zingiberaceae | Zingiber officinale (ginger) |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIBLDCXCZKKJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=C)C=CC(CC1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101019972 | |

| Record name | 8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37839-63-7 | |

| Record name | 8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Cyclodecadiene, 1-methyl-5-methylene-8-(1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Enzymology of Germacrene D

Precursor Pathways to Germacrene D

The biosynthesis of the sesquiterpene this compound originates from the fundamental five-carbon (C5) isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These precursors are synthesized via two primary and distinct metabolic routes: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. jmb.or.kr

The Mevalonate (MVA) pathway is a crucial metabolic sequence for generating IPP and DMAPP, predominantly active in the cytosol of eukaryotes, as well as in archaea and certain bacteria. wikipedia.orgoup.com The pathway is initiated by the condensation of three acetyl-CoA molecules. nih.gov Initially, two molecules of acetyl-CoA combine to create acetoacetyl-CoA. This is followed by the addition of a third acetyl-CoA molecule, which results in the formation of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA). nih.gov A key regulatory step is the reduction of HMG-CoA to mevalonate (MVA), a reaction catalyzed by the enzyme HMG-CoA reductase (HMGR). nih.gov

Following its synthesis, MVA undergoes two successive phosphorylations at the 5-OH position, which is then followed by a decarboxylation step to produce IPP. wikipedia.org The enzyme isopentenyl diphosphate isomerase (IDI) facilitates the crucial reversible conversion of IPP to its isomer DMAPP, thereby supplying both C5 building blocks required for the assembly of more complex isoprenoids. nih.gov

The Methylerythritol Phosphate (MEP) pathway, also referred to as the non-mevalonate pathway, represents an alternative route for the synthesis of IPP and DMAPP. nih.gov This pathway is primarily found in most bacteria, green algae, and the plastids of higher plants. nih.govannualreviews.org In organisms such as plants that contain both pathways, they are spatially separated; the MVA pathway is active in the cytosol, while the MEP pathway functions within the plastids. wikipedia.orgoup.com

The MEP pathway commences with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (G3P), which are intermediates of glycolysis, to yield 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govresearchgate.net DXP is subsequently converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) through a reductive isomerization. nih.gov A series of enzymatic steps then transforms MEP into IPP and DMAPP, proceeding through intermediates such as 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME), 4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP), and 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP). nih.gov Notably, the final enzyme in this pathway can generate both IPP and DMAPP, which means that the IPP isomerase (IDI) is not indispensable in all organisms that utilize the MEP pathway. nih.gov

Farnesyl diphosphate (FPP), the immediate C15 precursor for this compound, is assembled through sequential "head-to-tail" condensations of the C5 units, IPP and DMAPP. nih.govresearchgate.net This critical chain-lengthening process is catalyzed by the enzyme farnesyl diphosphate synthase (FPPS). oup.com

The synthesis starts with the condensation of one molecule of DMAPP with one molecule of IPP to produce the C10 intermediate, geranyl diphosphate (GPP). proteopedia.org In a subsequent reaction, another IPP molecule is added to GPP to form the C15 product, (E,E)-FPP. nih.govnih.gov FPPS is a pivotal enzyme that supplies the precursor for a vast range of isoprenoids, including not only sesquiterpenes like this compound but also sterols, dolichols, and ubiquinones. oup.com

Interactive Data Table: Key Enzymes in Precursor Biosynthesis

| Enzyme | Pathway/Process | Substrate(s) | Product(s) |

| HMG-CoA Reductase (HMGR) | MVA Pathway | HMG-CoA | Mevalonate (MVA) |

| Isopentenyl Diphosphate Isomerase (IDI) | MVA & MEP Pathways | Isopentenyl diphosphate (IPP) | Dimethylallyl diphosphate (DMAPP) |

| 1-deoxy-D-xylulose 5-phosphate synthase (DXS) | MEP Pathway | Pyruvate, D-glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP) |

| Farnesyl Diphosphate Synthase (FPPS) | FPP Synthesis | DMAPP, IPP, GPP | Farnesyl diphosphate (FPP) |

Methylerythritol Phosphate Pathway (MEP) Contribution to IPP and DMAPP

This compound Synthase (GDS) Enzymatic Mechanisms

This compound synthases (GDS) are sesquiterpene synthase enzymes responsible for the cyclization of FPP to form this compound. These enzymes have been successfully identified and characterized from a variety of organisms, particularly plants and fungi. For example, a GDS named XsTPS1 was isolated from the cocklebur plant (Xanthium strumarium), and its function was verified by expressing the gene in yeast and through in vitro assays using the purified enzyme. oup.com

A particularly interesting case is the goldenrod plant (Solidago canadensis), which is unusual because it produces both the (+) and (-) enantiomers of this compound. Detailed investigation led to the isolation of two distinct but closely related cDNAs, Sc11 and Sc19. Functional expression of these genes revealed that Sc11 encodes (+)-germacrene D synthase, while Sc19 encodes (–)-germacrene D synthase, demonstrating that separate enzymes are responsible for the synthesis of each enantiomer. These two enzymes share an 85% amino acid sequence identity.

Research into fungal sources has also been fruitful. A study of the fungus Acremonium chrysogenum led to the identification of a sesquiterpene synthase, AcTPS1, which was found to primarily produce (–)-germacrene D. researchgate.net Comparative analyses indicated that AcTPS1 is a particularly efficient producer of this compound. researchgate.net Furthermore, in the bacterium Streptomyces coelicolor, a bifunctional enzyme known as geosmin (B144297) synthase possesses an N-terminal domain that catalyzes the conversion of FPP into a mixture of germacradienol (B1257783) and this compound. researchgate.net

Interactive Data Table: Examples of Identified this compound Synthases

| Enzyme Name | Organism | Product(s) |

| XsTPS1 | Xanthium strumarium | This compound |

| Sc11 | Solidago canadensis | (+)-Germacrene D |

| Sc19 | Solidago canadensis | (−)-Germacrene D |

| AcTPS1 | Acremonium chrysogenum | (−)-Germacrene D |

| Geosmin Synthase (N-terminal domain) | Streptomyces coelicolor | Germacradienol, this compound |

The catalytic mechanism of this compound synthase involves a sophisticated cyclization of the linear FPP substrate. The reaction is initiated by the removal of the diphosphate group from FPP, which generates a farnesyl cation. This initial ionization step is a common feature among many terpene cyclases. The subsequent folding and cyclization of the highly flexible farnesyl cation are directed by the specific three-dimensional structure of the enzyme's active site, which acts as a template.

For the germacradienol/germacrene D synthase from Streptomyces coelicolor, the cyclization cascade begins with the formation of a bond between carbon 1 and carbon 10 of the farnesyl cation. researchgate.net This step results in the formation of a key germacradienyl cation intermediate. researchgate.net This intermediate represents a branch point in the reaction pathway. To form this compound, the reaction proceeds through a 1,3-hydride shift. acs.org This complex mechanism, where a single intermediate can be partitioned to yield multiple products, underscores the catalytic prowess of these enzymes. The precise stereochemistry of the final this compound product, whether (+) or (-), is dictated by subtle variations in the active sites of the respective enantiospecific synthases.

Structural Biology of this compound Synthases (e.g., homology modeling)

The precise three-dimensional structure of this compound synthase (GDS) has not yet been determined through direct methods like X-ray crystallography. However, significant insights into its architecture and active site have been gained through homology modeling. Researchers have constructed computational models of GDS based on the known crystal structure of a related class I terpene synthase, 5-epi-aristolochene synthase (TEAS) from Nicotiana tabacum (tobacco), which often serves as a template for modeling sesquiterpene synthases. researchgate.netnih.gov For instance, both (+)-germacrene D synthase and (–)-germacrene D synthase from goldenrod (Solidago canadensis) have been modeled using the TEAS structure as a guide. researchgate.net

These models reveal a typical terpene synthase fold and allow for the identification of key amino acid residues within the enzyme's active site that are crucial for catalysis. nih.gov The active site is a hydrophobic pocket where the substrate, farnesyl pyrophosphate (FPP), binds and is folded into a specific conformation before the cyclization cascade is initiated. Homology models have been used to identify specific aromatic residues, such as Y524, W275, and Y406 in (S)-germacrene D synthase, which are hypothesized to stabilize the carbocation intermediates formed during the reaction through cation-π interactions and to help steer the folding of the substrate. Docking simulations, where the common 11-germacrenyl cation intermediate is placed into the active site of the modeled enzymes, suggest that subtle differences in the positioning of amino acid residues between the (+)- and (–)-GDS enzymes dictate the final stereochemical outcome of the product. researchgate.net

Substrate Specificity and Promiscuity of GDS Enzymes with Modified FPP Analogues

This compound synthase (GDS) displays a degree of substrate promiscuity, meaning it can accept and process molecules other than its natural substrate, farnesyl pyrophosphate (FPP). This characteristic has been explored using various chemically modified FPP analogues to probe the enzyme's active site constraints and catalytic mechanism. rsc.org

Studies on GDS from Solidago canadensis have shown that the enzyme's acceptance of an analogue is highly dependent on the location and nature of the chemical modification. rsc.org For example, electron-withdrawing fluoride (B91410) substitutions can dramatically alter the reaction. When 10-fluoro-FPP is supplied, the enzyme's cyclization pattern changes from the typical 1,10-ring closure to a 1,11-ring closure, resulting in the formation of an α-humulene analogue instead of a germacrene derivative. rsc.org Conversely, analogues with fluoride at the C2 position are not processed, indicating that this region is critical for substrate binding or the initiation of catalysis. rsc.org

The enzyme can, however, tolerate some modifications. It successfully converts 14-fluoro-FPP, 15-fluoro-FPP, 12-methyl-FPP, and 14-methyl-FPP into the corresponding substituted this compound analogues. rsc.org This promiscuity has been exploited in chemoenzymatic synthesis to create novel, non-natural terpenoids. For instance, (S)-germacrene D synthase was used to produce (S)-14,15-dimethylthis compound, a compound that surprisingly acts as an aphid attractant, in contrast to the repellent nature of natural (S)-germacrene D. nih.gov

The promiscuity of GDS is not limited to unnatural substrates. The (+)-germacrene D synthase from ginger (Zingiber officinale) is known to produce germacrene B as a significant byproduct (17.1%) from the natural FPP substrate, highlighting the enzyme's capacity to generate multiple products from a single precursor. beilstein-journals.org

Table 1: Activity of Solidago canadensis this compound Synthase (GDS) with Modified FPP Analogues

| FPP Analogue | Substrate Activity | Major Product(s) | Source(s) |

|---|---|---|---|

| 2-Fluoro-FPP | No | N/A | rsc.org |

| 6-Fluoro-FPP | Yes | Fluorinated this compound Analogue | rsc.org |

| 10-Fluoro-FPP | Yes | α-10-Fluoro-humelene, 10-Fluoro-(E)-β-farnesene | rsc.org |

| 14-Fluoro-FPP | Yes | Fluorinated this compound Analogue | rsc.org |

| 15-Fluoro-FPP | Yes | Substituted this compound | rsc.org |

| 12-Methyl-FPP | Yes | Substituted this compound | rsc.org |

| 14-Methyl-FPP | Yes | Methylated this compound Analogue | rsc.org |

| 15-Methyl-FPP | No | N/A | rsc.org |

Genetic Regulation of this compound Biosynthesis

Transcriptional Regulation of GDS Genes

The biosynthesis of this compound is controlled at the genetic level, primarily through the transcriptional regulation of the this compound synthase (GDS) gene. The expression of GDS genes can be induced by specific signaling molecules, particularly those involved in plant defense responses. mdpi.com A key example is methyl jasmonate (MeJA), a plant hormone that mediates responses to environmental stress such as herbivory and pathogen attack. mdpi.com

In studies on Schizonepeta tenuifolia, treatment with MeJA led to the significant upregulation of most terpene synthase (TPS) genes, including a specifically identified and cloned GDS gene, StTPS45. mdpi.com This demonstrates that external stimuli can trigger a signaling cascade that activates transcription factors, which in turn bind to the promoter regions of GDS genes and initiate their transcription, leading to increased enzyme production and, consequently, higher levels of this compound. mdpi.com

Environmental and Developmental Cues Influencing Biosynthesis

The production of this compound is not constant but is influenced by both the plant's developmental stage and various environmental factors. The regulation of GDS gene expression is often organ-specific, leading to different terpene profiles in different parts of the plant. For example, in chamomile (Matricaria recutita), the gene for (–)-germacrene D synthase (MrTPS5) was found to be expressed exclusively in the above-ground organs of the plant, which correlates with the accumulation of the compound in the essential oil derived from these parts.

Environmental cues, often mimicked in studies by applying elicitors like methyl jasmonate, play a crucial role in inducing this compound synthesis as a defense mechanism. mdpi.com Furthermore, this compound itself can act as a signaling molecule that influences developmental processes. In petunia, volatile (–)-germacrene D emitted by the flower is perceived by the pistil, where it triggers a signaling pathway that is essential for proper stigma development, indicating a sophisticated feedback loop where the compound influences the very organism that produces it. purdue.edu

Chemodiversity and Stereoisomerism in this compound Biosynthesis

The biosynthesis of this compound is a focal point for generating significant chemical diversity in plants. This diversity manifests in two principal ways: the production of different stereoisomers of this compound and its role as a precursor to a vast array of other sesquiterpenoids. researchgate.netbeilstein-journals.orgresearchgate.net

This compound is a chiral molecule and exists as two opposite enantiomers: (+)-germacrene D and (–)-germacrene D. These are not typically produced by the same enzyme. Plants can possess distinct GDS enzymes, each dedicated to synthesizing one specific enantiomer. Solidago canadensis is a notable example, expressing two different enantio-specific GDS enzymes that both start from the same FPP precursor but yield either the (+) or (–) form. researchgate.net The synthesis of both enantiomers proceeds through a common cationic intermediate (the 11-germacrenyl cation), but the final stereochemistry is determined by different, enzyme-controlled hydrogen shifts within the active site. researchgate.net Generally, (–)-germacrene D is more common in higher plants, while the (+)-enantiomer is often found in lower plants like liverworts. researchgate.netresearchgate.net

This stereochemical variation is biochemically significant, as the different enantiomers can serve as precursors for distinct downstream products. For instance, studies in grape (Vitis vinifera) have shown that (S)-(–)-germacrene D is the intermediate for the biosynthesis of α- and β-copaene as well as α- and β-cubebene, whereas their stereoisomers, α- and β-ylangene, are formed from (R)-(+)-germacrene D. beilstein-journals.org The presence and relative abundance of this compound contribute to the unique chemical fingerprint, or chemotype, of a plant species. For example, specific chemotypes of Amorpha fruticosa and various Croton species are characterized by being dominated by this compound. nih.govmdpi.com

Biological Activities and Mechanistic Investigations of Germacrene D Non Clinical Contexts

Interactions with Plant Pathogens

Germacrene D exhibits a broad spectrum of activity against various plant pathogens, including fungi and bacteria. medchemexpress.comnih.gov It is often a key constituent in essential oils recognized for their antimicrobial properties. tandfonline.comunesp.br

Antifungal Activities

This compound is a component of many essential oils that demonstrate significant antifungal properties. nih.gov For instance, essential oil from Laurus nobilis flowers, containing 3.14% this compound, showed potent activity against seven fungal strains, with minimum inhibitory concentrations (MICs) ranging from 0.05 to 0.46 mg/mL. researchgate.net Similarly, essential oil from Artemisia campestris, with this compound as a major constituent (10.34%), was effective against pathogenic fungal species. tandfonline.com Fusarium graminearum was identified as the most sensitive strain, with an MIC value of 1.25 µL/mL. tandfonline.com The presence of this compound is believed to contribute to the antifungal capabilities of these oils, which can inhibit fungal growth and biofilm development. nih.gov

Table 1: Antifungal Activity of Essential Oils Containing this compound

| Plant Source | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Laurus nobilis | Aspergillus clavatus, A. niger, Chaetomium globosum, Cladosporium cladosporioides, Myrothecium verrucaria, Penicillium citrinum, Trichoderma viride | 0.05 - 0.46 mg/mL |

| Artemisia campestris | Fusarium graminearum | 1.25 µL/mL |

| Artemisia campestris | Fusarium moniliforme, F. culmorum, Penicillium expansum, Aspergillus flavus | 2.5 µL/mL (MFC*) |

MFC (Minimal Fungicidal Concentration) indicates the concentration at which the oil was fungicidal.

Antibacterial Activities

The antibacterial effects of this compound have been documented in numerous studies, often as a component of essential oils. nih.govresearchgate.net Essential oil from Cosmos bipinnatus leaves, containing 13.99% this compound, displayed significant inhibitory action against both Gram-positive and Gram-negative bacteria. brieflands.com The MIC for Gram-positive strains ranged from 0.16 to 0.31 mg/mL, while for Gram-negative bacteria, it was between 0.31 and 0.63 mg/mL. brieflands.com Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, were generally more susceptible. ms-editions.clbrieflands.com For example, the essential oil of Ocotea caudata, with this compound as its main component (55.8%), showed moderate activity against these Gram-positive bacteria. ms-editions.cl Similarly, essential oils from Eugenia klotzschiana, containing this compound, were effective against cariogenic bacteria like Streptococcus mutans (MIC 50 µg/mL) and Prevotella nigrescens (MIC 50 µg/mL). scielo.br

Table 2: Antibacterial Activity of Essential Oils Containing this compound

| Plant Source | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Cosmos bipinnatus | Gram-positive strains (e.g., Staphylococcus aureus) | 0.16 - 0.31 mg/mL |

| Cosmos bipinnatus | Gram-negative strains (e.g., Escherichia coli) | 0.31 - 0.63 mg/mL |

| Eugenia klotzschiana | Streptococcus mutans | 50 µg/mL |

| Eugenia klotzschiana | Prevotella nigrescens | 50 µg/mL |

| Eugenia klotzschiana | Streptococcus salivarius | 200 µg/mL |

| Eugenia klotzschiana | Streptococcus mitis | 200 µg/mL |

Antiviral Properties

Research into the antiviral properties of this compound is an emerging area. In silico molecular docking studies have suggested that this compound can interact significantly with various viral proteins essential for replication, such as the capsid and envelope proteins. thieme-connect.com One study highlighted its inhibitory effect against Dengue virus serotype 2 (DENV-2) and Herpes Simplex Virus type 1 (HSV-1), with IC50 values of 38.2 and 52.1 ppm, respectively. ikm.org.my While often studied as part of an essential oil's complex mixture, these findings point to the potential of this compound as an antiviral compound. unesp.brikm.org.my

Mechanisms of Pathogen Inhibition

The antimicrobial action of this compound is thought to be related to its ability to compromise the integrity of microbial cell membranes. medchemexpress.com The hydrophobic nature of sesquiterpenes like this compound allows them to partition the lipids of the bacterial cell membrane. brieflands.com This disruption increases membrane permeability, leading to the leakage of essential cellular ions and constituents. medchemexpress.combrieflands.com This mechanism may involve interfering with microbial metabolic pathways, although more research is needed to fully understand these processes.

Interactions with Herbivores and Insect Pests

This compound is a key mediator in plant-insect interactions, functioning as both a repellent and an attractant depending on the insect species. It is recognized as a significant component of plant defenses against herbivory. nih.gov

Insecticidal and Repellent Effects

This compound has demonstrated a wide range of effects against various insect pests. It has been reported to have insecticidal activity against mosquitoes and repellent effects against aphids and ticks. ms-editions.clnih.gov Research has shown that (-)-germacrene D, one of its stereoisomers, exhibits stronger repellent effects in insects compared to its (+)-enantiomer, highlighting the importance of stereochemistry in its biological activity.

The compound acts as a deterrent against herbivores, providing plants with a natural defense mechanism. nih.gov For example, it is used by the tobacco budworm moth (Heliothis virescens) to select host plants via antennal receptors. mdpi.com In other contexts, it can act as an anti-attractant, protecting plants from beetle attacks. mdpi.com Studies on the genus Bursera have shown that this compound contributes to the plant's defense against pest infestations and deters feeding by insects.

Table 3: Reported Insecticidal and Repellent Effects of this compound

| Target Organism | Observed Effect |

|---|---|

| Mosquitoes | Insecticidal activity |

| Aphids | Repellent activity |

| Ticks | Repellent activity |

| Heliothis virescens (Tobacco budworm moth) | Activates olfactory receptor neurons |

| Blepharida beetles | Deters feeding |

| Leaf-cutting ants | Increased production in Ocimum gratissimum after attack |

Oviposition Deterrency

This compound exhibits significant effects on the oviposition behavior of various insect species, acting as either a deterrent or a stimulant depending on the context and the insect. For instance, studies have demonstrated the oviposition deterrent activity of β-germacrene-D-4-ol, a derivative of this compound, against the yellow fever mosquito, Aedes aegypti. colab.wsresearchgate.net Research on oils from Piper corcovadensis, which contain β-germacrene-D-4-ol, showed notable deterrence at concentrations of 5, 10, and 50 ppm. researchgate.net Similarly, essential oils from Piper purusanum containing this compound, alongside other compounds like β-caryophyllene and α-humulene, demonstrated ovicidal effects against Aedes aegypti and Aedes albopictus. mdpi.com Essential oils from plants like Lantana camara, which can contain this compound, have also been shown to deter oviposition in several mosquito species, including Aedes aegypti, Anopheles gambiae, and Culex quinquefasciatus. mdpi.com

Conversely, in certain moth species, this compound acts as an oviposition attractant. In a study on the pyrethrum plant (Tanacetum cinerariifolium), nocturnal burst emissions of (-)-germacrene D were found to be a key attractant for the noctuid moths Peridroma saucia and Helicoverpa armigera, inducing them to lay eggs. nih.gov Further investigation with the tobacco budworm moth, Heliothis virescens, revealed that the addition of (-)-germacrene D to tobacco plants significantly increased oviposition on those plants compared to untreated controls. oup.com This suggests that for some insects, this compound is a crucial chemical cue for identifying suitable host plants for their offspring. oup.comcas.cz

| Compound/Essential Oil Source | Insect Species | Observed Effect | Concentration | Reference |

|---|---|---|---|---|

| β-germacrene-D-4-ol | Aedes aegypti | Deterrence | 5, 10, 50 ppm | researchgate.net |

| (-)-Germacrene D | Heliothis virescens | Increased Oviposition (79% of eggs on treated plants) | Not specified | oup.com |

| (-)-Germacrene D | Peridroma saucia, Helicoverpa armigera | Attractant/Oviposition Stimulant | Natural emissions from Tanacetum cinerariifolium | nih.gov |

| Essential oil from Piper purusanum (contains this compound) | Aedes aegypti, Aedes albopictus | Ovicidal effects | Not specified | mdpi.com |

| Essential oil from Lantana camara (may contain this compound) | Aedes aegypti, Anopheles gambiae, Culex quinquefasciatus | Deterrence (85%, 59%, 89% respectively) | Not specified | mdpi.com |

Influence on Insect Feeding Behavior

This compound plays a multifaceted role in modulating the feeding behavior of insects, acting as a repellent, attractant, or a masking substance that disrupts the perception of other chemical cues. researchgate.net For example, (-)-germacrene D isolated from healthy pine leaves (Pinus densiflora) was found to function as a masking substance against the cerambycid beetle, Monochamus alternatus. While other compounds from the pine attracted the beetle, the presence of (-)-germacrene D diminished this attraction and inhibited the beetle's locomotory movements towards the source. researchgate.net

Effects on Insect Physiology and Development (e.g., growth inhibition)

This compound and plant resins containing it can have detrimental effects on the physiology and development of herbivorous insects. The resin of Bursera species, where this compound is a common and often predominant sesquiterpene, is reported to decrease the survival and growth of specialized Blepharida beetles. mdpi.comnih.govresearchgate.net This suggests a defensive role for the compound against herbivores. nih.gov

This growth-inhibiting effect is also observed in other insect-plant systems. Although the volatile emissions of (-)-germacrene D from pyrethrum flowers attract certain moths for oviposition, the plant is an unsuitable host for larval development. nih.gov Moth larvae that hatch on pyrethrum leaves experience severely stunted development, an effect attributed to the presence of potent insecticidal compounds, pyrethrins, within the plant tissue. nih.gov This demonstrates an exploitative mutualism where the plant uses this compound to attract pollinators, but subsequently inhibits the growth and reproductive success of the pollinator's offspring. nih.gov Furthermore, molecular docking studies predict that this compound may interfere with crucial insect enzymes, such as acetylcholinesterase (AChE), which would have neurotoxic effects and negatively impact insect survival and development. mdpi.com

| Source of this compound | Affected Insect Species | Observed Effect | Reference |

|---|---|---|---|

| Resin of Bursera spp. | Blepharida beetles | Decreased survival and growth | mdpi.comnih.gov |

| Pyrethrum (Tanacetum cinerariifolium) plant tissue | Larvae of Peridroma saucia and Helicoverpa armigera | Severely stunted development | nih.gov |

| Various essential oils | Fall armyworm (Spodoptera frugiperda) | Predicted neurotoxic activity via enzymatic inhibition (AChE) | mdpi.com |

Olfactory and Gustatory Receptor Interactions in Insects

This compound is a significant chemical signal in insect olfaction, with specific receptor neurons in some species showing remarkable sensitivity and selectivity to this compound. In the tobacco budworm moth, Heliothis virescens, a major type of olfactory receptor neuron has been identified that responds with high specificity to this compound. oup.comdoi.org This neuron type is exceptionally common, found in approximately 80% of recordings from the moth's antennae, indicating the compound's importance as a chemical cue for this species. oup.comoup.com The high sensitivity of these neurons suggests they can detect this compound over long distances, which is crucial for locating host plants. oup.com

Similar specific responses have been observed in other insects. Gas chromatography coupled with electroantennogram detector (GC-EAD) analysis revealed that the antennae of the leaf-mining moth, Tuta absoluta, respond to this compound present in the volatiles of potato plants infested by whiteflies. nih.gov In the mosquito Aedes aegypti, it is hypothesized that the oviposition deterrence of β-germacrene-D-4-ol is achieved through interaction with an odorant-binding protein, specifically OBP1. colab.ws This body of research demonstrates that this compound interacts directly with the primary receptors of the insect olfactory system, playing a key role in how insects perceive their chemical environment and locate hosts, food, and oviposition sites. oup.comnih.govslu.se

Allelopathic Effects in Plant-Plant Interactions

This compound is a component of essential oils from various plants that exhibit allelopathic activity, meaning they can influence the growth, survival, and reproduction of other plants. mdpi.com The essential oils of Ailanthus altissima (Tree of Heaven), for example, contain significant amounts of sesquiterpenes including this compound, β-caryophyllene, and (Z)-caryophyllene. mdpi.com These oils have demonstrated potent phytotoxic effects. mdpi.com Similarly, essential oils from Scutellaria strigillosa, rich in this compound and other sesquiterpenes, have been shown to inhibit weed growth. mdpi.com Chemometric analyses have identified this compound, along with caryophyllene (B1175711) and caryophyllene oxide, as one of the sesquiterpenoids most frequently associated with allelopathic activity in plants. mdpi.com

Inhibition of Seed Germination

Essential oils (EOs) containing this compound have been shown to possess strong inhibitory effects on the seed germination of various plant species. researchgate.net For instance, the EO from the roots, stems, leaves, flowers, and fruits of Ailanthus altissima, which is rich in sesquiterpenes like this compound, completely inhibited the seed germination of lettuce (Lactuca sativa) at a concentration of 1 mg/mL. mdpi.com The EO of Acroptilon repens, also containing this compound, had a significant inhibitory effect on the seed germination of Amaranthus retroflexus. mdpi.com While often studied as part of a complex mixture in essential oils, the consistent presence of this compound in phytotoxic oils suggests its contribution to these allelopathic effects. mdpi.comresearchgate.netnih.gov

| Essential Oil Source | Target Plant Species | Observed Effect | Reference |

|---|---|---|---|

| Ailanthus altissima | Lactuca sativa (Lettuce) | Complete inhibition of seed germination | mdpi.com |

| Acroptilon repens | Amaranthus retroflexus (Redroot pigweed) | Significant inhibitory effect on seed germination | mdpi.com |

| Chenopodium ambrosioides | Bromus rigidus, Convolvulus arvensis | Strong suppression of germination | plos.org |

| Lantana camara | Bidens pilosa (Hairy beggarticks) | Inhibition of germination | nih.gov |

Suppression of Plant Growth

Beyond inhibiting germination, this compound-containing essential oils also suppress the subsequent growth of plants. The essential oil from Lantana camara, which contains this compound among its main volatile compounds, suppressed the seedling growth of Portulaca oleracea (Common purslane). nih.gov Similarly, essential oils from Nepeta curviflora and Nepeta nuda reduced the root growth of Raphanus sativus (radish) and Lepidium sativum (cress). mdpi.com The essential oil from the aerial parts of Bassia muricata significantly reduced root and shoot growth in Chenopodium murale weed. mdpi.com These findings indicate that this compound, as a component of plant volatiles and residues, contributes to a plant's competitive advantage by creating a hostile chemical environment that suppresses the growth of neighboring plants. plos.orgnih.gov

Mechanisms of Allelopathic Action

This compound, a volatile sesquiterpene found in the essential oils of numerous plants, has been identified as a significant allelopathic agent. Allelopathy refers to the chemical inhibition of one plant by another, through the release of compounds into the environment. The mechanisms by which this compound exerts its allelopathic effects are multifaceted, primarily involving volatilization, root exudation, and the decomposition of plant residues. scirp.orgmdpi.comsemanticscholar.org These released allelochemicals can interfere with the growth and development of neighboring plants. scirp.orgsemanticscholar.org

Recent investigations have begun to unravel the molecular signaling pathways involved in plant responses to volatile compounds like this compound. For example, a petunia karrikin-insensitive receptor, PhKAI2ia, has been shown to stereospecifically perceive the (−)-germacrene D signal. researchgate.net This interaction triggers a KAI2-mediated signaling cascade, which is crucial for plant fitness and communication. researchgate.net This discovery highlights a sophisticated mechanism of plant olfaction and intercellular communication mediated by this compound. researchgate.net

Mammalian Cell-Based and In Vitro Pharmacological Studies (Excluding Human Clinical Data)

Anti-inflammatory Properties in Cellular Models

This compound has demonstrated notable anti-inflammatory properties in various in vitro and cellular models. Essential oils containing this compound as a major component have been shown to inhibit inflammatory responses. For instance, the essential oil of Baccharis punctulata, rich in this compound, was found to reduce TPA-induced ear edema in animal models. embrapa.br This effect was associated with a decrease in myeloperoxidase (MPO) activity, an indicator of neutrophil migration to the inflamed tissue. embrapa.br

Similarly, essential oils from Zingiber striolatum, which also contain this compound, have been observed to attenuate inflammatory responses in LPS-induced RAW264.7 macrophage cells. researchgate.netnih.gov The anti-inflammatory action is linked to the reduction of pro-inflammatory mediators. researchgate.netnih.gov Studies on essential oils from Cardiopetalum calophyllum, Campomanesia adamantium, and Protium ovatum, all containing significant amounts of this compound, also revealed effective anti-inflammatory activity in a chemotaxis model. scielo.br

The anti-inflammatory potential of this compound is often attributed to its ability to modulate key signaling pathways involved in inflammation.

Antioxidant Activities

This compound has been identified as a contributor to the antioxidant capacity of various plant essential oils. smolecule.com Its antioxidant properties are often evaluated using in vitro assays such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) free radical scavenging assay and the β-carotene/linoleic acid assay. nih.govresearchgate.net

Essential oils where this compound is a predominant compound have shown significant antioxidant activity. For example, the essential oil of Phlomis bourgaei, containing this compound, exhibited antioxidant potential in multiple testing systems. nih.govresearchgate.net Similarly, essential oils from Eugenia klotzschiana showed moderate to high antioxidant potential, which was partly attributed to the presence of this compound. scielo.br The antioxidant capacity of the essential oils of E. klotzschiana is suggested to be linked to the exocyclic methylene (B1212753) group in the chemical structure of this compound. scielo.br

Modulation of Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of this compound are closely linked to its ability to modulate intracellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of the inflammatory response. frontiersin.orgcreative-diagnostics.com

Studies on essential oils rich in this compound, such as those from Zingiber striolatum, have shown that they can inhibit the activation of both NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 macrophages. researchgate.netnih.gov The activation of these pathways typically leads to the production of pro-inflammatory cytokines and mediators. nih.govfrontiersin.org By blocking the phosphorylation of key proteins in the MAPK and NF-κB cascades, essential oils containing this compound can effectively reduce the inflammatory response. researchgate.netnih.gov This modulation has been confirmed through transcriptomics and Western blotting analyses, which revealed a downregulation of the expression of proteins involved in these pathways. researchgate.netnih.gov The ability of this compound to interact with and modulate these critical signaling pathways underscores its potential as an anti-inflammatory agent.

Receptor-Ligand Interactions (e.g., G protein-coupled receptors)

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling by responding to a wide variety of extracellular stimuli. ub.eduacnp.org While direct and specific interactions of this compound with mammalian GPCRs are not extensively documented in the provided search results, its role in plant signaling through a GPCR-like receptor has been established.

In petunia, the karrikin-insensitive receptor PhKAI2ia, which is structurally related to GPCRs, has been identified as a specific receptor for (−)-germacrene D. researchgate.net This interaction initiates a signaling cascade that is important for plant fitness. researchgate.net This finding in plants suggests the potential for this compound and other sesquiterpenes to interact with specific receptors, including GPCRs, in other organisms. Odorant-binding proteins often transport volatile compounds like this compound to 7-transmembrane-domain G-protein-coupled receptors in the context of olfaction. oup.com Given that many GPCRs are involved in detecting odors and other chemical signals, it is plausible that this compound could act as a ligand for certain mammalian GPCRs, although specific examples and their functional consequences require further investigation.

Apoptotic and Cytotoxic Effects in Specific Cell Lines (e.g., cancer cell lines, in vitro only)

This compound has demonstrated significant cytotoxic and apoptotic effects against various cancer cell lines in vitro. Essential oils containing this compound as a major component have been shown to reduce the viability of several tumor cells.

For instance, the essential oil of Kundmannia sicula, with a high concentration of this compound (81.2%), displayed noteworthy antiproliferative effects on human melanoma (A375), breast cancer (MDA-MB-231), and colon cancer (HCT 116) cell lines, with IC50 values ranging from 21.59 to 31.94 μg/ml. researchgate.net Similarly, the essential oil from Cladanthus scariosus, with this compound as a principal constituent, showed remarkable cytotoxic activity against MDA-MB 231, A375, and CaCo2 human tumor cell lines. unicam.itmdpi.com In this study, pure this compound was found to be one of the most active constituents, with IC50 values between 4.41 and 8.57 µg/mL. mdpi.com

The essential oil from the leaves of Porcelia macrocarpa, predominantly composed of this compound and bicyclogermacrene, also exhibited significant cytotoxic potential, particularly against human leukemia (HL-60) cells. nih.govresearchgate.net This has led to the suggestion that this compound could be a prototype for developing new anti-cancer agents for leukemia. nih.govresearchgate.net Furthermore, essential oils from Pterodon emarginatus, containing this compound, were found to be cytotoxic against a range of cancer cell lines, including rat glioma (C6), human melanoma (MeWo), mouse colon carcinoma (CT26.WT), human breast cancer (MDA), and human lung carcinoma (A549). scielo.br

The mechanism of action often involves the induction of apoptosis. For example, the essential oil of Salvia syriaca, with this compound as a major component, was shown to induce apoptosis in human colon cancer cells (Caco-2). brieflands.com

Table of Cytotoxic Activity of this compound and Essential Oils Containing this compound

| Essential Oil/Compound | Cancer Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| Kundmannia sicula EO (81.2% this compound) | A375 (Human Melanoma) | 21.59 - 31.94 |

| MDA-MB-231 (Human Breast Cancer) | 21.59 - 31.94 | |

| HCT 116 (Human Colon Cancer) | 21.59 - 31.94 | |

| Cladanthus scariosus EO | MDA-MB 231 (Human Breast Cancer) | 13.69 |

| A375 (Human Melanoma) | 13.21 | |

| CaCo2 (Human Colon Cancer) | 22.71 | |

| This compound (pure) | MDA-MB 231 (Human Breast Cancer) | 4.41 |

| A375 (Human Melanoma) | Not specified | |

| CaCo2 (Human Colon Cancer) | 8.57 | |

| Porcelia macrocarpa EO | HL-60 (Human Leukemia) | Significant cytotoxicity |

| Pterodon emarginatus EO | C6 (Rat Glioma) | 24.9 - 47 |

| MeWo (Human Melanoma) | 24.9 - 47 | |

| CT26.WT (Mouse Colon Carcinoma) | 24.9 - 47 | |

| MDA (Human Breast Cancer) | 24.9 - 47 | |

| A549 (Human Lung Carcinoma) | 24.9 - 47 | |

| Salvia syriaca EO | Caco-2 (Human Colon Cancer) | Apoptosis induced |

Data sourced from multiple studies. researchgate.netunicam.itmdpi.comnih.govresearchgate.netscielo.brbrieflands.com

Modulatory Effects on Microbial Communities (e.g., soil, rhizosphere)

This compound, a volatile sesquiterpene, plays a significant role in shaping microbial communities in both bulk soil and the more dynamic rhizosphere environment. Its influence stems from its function as an allelochemical, a signaling molecule, and a direct antimicrobial agent, thereby mediating complex interactions between plants and microbes, as well as among microbes themselves.

As a volatile organic compound (VOC), this compound can diffuse through the air- and water-filled pores in soil, allowing it to act over distances. tamu.edu This characteristic is crucial for its role in inter-kingdom communication. nsf.gov Plants and certain microorganisms release this compound into the soil, which can alter the composition, structure, and activity of microbial populations. bibliotekanauki.plmdpi.com These alterations can occur through direct inhibition or stimulation of microbial growth or indirectly by modifying the soil environment. bibliotekanauki.plplos.org

Research has demonstrated that allelochemicals released by invasive plant species, such as Solidago canadensis, which produces this compound, can alter the soil microflora. mdpi.com Similarly, allelochemicals from the roots of Stellera chamaejasme L. have been found to affect the composition and diversity of the rhizosphere soil microbial community. bibliotekanauki.pl The ability of such compounds to influence microbial balance is a key factor in how plants, particularly invasive ones, engineer their surroundings to their advantage. bibliotekanauki.pl

The production of this compound is not limited to plants. Soil bacteria, notably from the genus Streptomyces, are also capable of synthesizing this compound. researchgate.netacs.org Streptomyces coelicolor, for instance, produces this compound as a byproduct in the biosynthesis of geosmin (B144297), the compound responsible for the characteristic earthy smell of soil. acs.org In another example, Streptomyces sp. SA51 was found to produce a blend of VOCs, including this compound, which exhibited an inhibitory effect on the mycelial growth of the plant pathogenic fungus Fusarium oxysporum. researchgate.net This indicates a direct role for microbially produced this compound in competitive interactions and biocontrol within the soil ecosystem.

In the rhizosphere—the narrow region of soil directly influenced by root secretions—the effects of this compound are particularly pronounced. frontiersin.orgoeno-one.eu Plants actively release a variety of metabolites, including terpenes, to recruit beneficial microbes and repel pathogens. frontiersin.org While direct studies isolating the effect of this compound alone are complex, its consistent presence in plant root exudates and essential oils with known antimicrobial properties points to its significant function. ms-editions.clresearchgate.net Essential oils rich in this compound have shown notable antibacterial and antifungal activity. For example, the essential oil of Parentucellia latifolia, containing 59.2% this compound, was effective against bacteria such as Bacillus subtilis and Staphylococcus aureus. researchgate.net Likewise, the essential oil from Ocotea caudata leaves, with this compound as its main component (55.8%), displayed moderate antibacterial activity against Gram-positive bacteria. ms-editions.cl

Furthermore, certain soil bacteria use terpenes as signaling molecules. Volatiles produced by Collimonas pratensis, including the derivative this compound-4-ol, can stimulate the activity and motility of soil protists, suggesting that terpenes are key components in the communication between bacteria and other microbial groups. nih.gov This modulation of microbial behavior highlights the intricate web of interactions influenced by compounds like this compound, extending beyond simple inhibition to include complex signaling cascades that shape the architecture and function of the soil microbiome.

Research Findings on this compound's Impact on Microbial Communities

Ecological and Evolutionary Significance of Germacrene D

Role in Plant Defense Mechanisms

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of biotic threats. Germacrene D is a key component of this defense system, contributing to both direct and indirect defense strategies and its emission is often modulated by the presence of stressors.

This compound provides a direct line of defense for plants by exhibiting deterrent, repellent, and insecticidal properties against various herbivores. nih.gov This chemical barrier can significantly reduce the damage inflicted by insects. Research has indicated that this compound itself can have deterrent effects on herbivores. nih.gov It has been reported to possess insecticidal activity against mosquitoes and repellent activity against aphids and ticks. nih.govresearchgate.net

In the genus Bursera, the resin released upon attack by Blepharida beetles, which often contains high concentrations of this compound, has been shown to decrease the survival and growth of these herbivores. nih.govresearchgate.net The widespread presence of this compound across diverse plant families, including Asteraceae, Lamiaceae, and Piperaceae, underscores its conserved role as a protective agent. The stereochemistry of this compound is crucial, with the (-)-germacrene D enantiomer often exhibiting stronger repellent effects in insects compared to its (+)-enantiomer.

Table 1: Documented Direct Defense Roles of this compound

| Herbivore Group | Specific Organism | Observed Effect of this compound | Reference(s) |

|---|---|---|---|

| Diptera | Mosquitoes | Insecticidal | nih.gov |

| Hemiptera | Aphids | Repellent | nih.govgoogle.com |

| Coleoptera | Blepharida beetles | Decreased survival and growth | nih.gov |

| Lepidoptera | Heliothine moths | Insecticidal | |

| Ixodida | Ticks | Repellent | nih.gov |

Beyond direct deterrence, this compound plays a crucial role in a more subtle, indirect defense mechanism: the recruitment of natural enemies of herbivores. tandfonline.comresearchgate.net When a plant is attacked by an herbivore, it often releases a specific blend of volatile organic compounds (VOCs), including this compound. pnas.orgnih.gov This volatile plume acts as a distress signal, attracting predators and parasitoids that prey on or parasitize the attacking herbivores. nih.govmdpi.com

For instance, maize plants damaged by lepidopteran larvae release a volatile blend containing this compound, which is attractive to various species of parasitic wasps. pnas.org These wasps then lay their eggs in the larvae, ultimately killing the herbivore and reducing further damage to the plant. This tritrophic interaction, mediated by herbivore-induced plant volatiles (HIPVs), is a sophisticated evolutionary adaptation that allows the plant to effectively "call for help." The production of these attractive volatiles can increase the foraging success of the natural enemies, leading to better control of the herbivore population. nih.gov

Plants dynamically alter their volatile emission profiles in response to various biotic stressors, such as herbivore attacks and pathogen infections, with this compound often being a significant component of this response. oup.comcore.ac.uk The emission of these stress-induced volatiles is not always constant and can be highly specific to the type of stressor. nih.gov

For example, studies have shown that the presence of arbuscular mycorrhizal fungi, which are symbiotic soil microbes, can modify the aphid-induced emissions of (R)-germacrene-D in broad bean plants. osu.edu Similarly, the emission of this compound has been observed to increase in wheat in response to Fusarium Head Blight, with the amount of the compound correlating with the disease index. nih.gov This modulation of volatile profiles, including the release of this compound, is a key aspect of a plant's ability to mount a tailored defense against specific threats. The blend of volatiles released can vary by plant genotype, highlighting the genetic basis of these defense responses. nih.gov

Indirect Defense through Attraction of Natural Enemies

Interspecific Communication

The influence of this compound extends beyond plant-herbivore interactions to encompass broader communication networks. It functions as a semiochemical, a chemical signal that mediates interactions between organisms, playing roles in both insect communication and plant-plant signaling. diva-portal.org

This compound is a well-established semiochemical in the world of insects, often acting as a component of pheromones or as a kairomone that provides information to receiving insects. diva-portal.orgresearchgate.netwikipedia.org Its role can be highly context-dependent, acting as an attractant, a repellent, or even a masking substance that inhibits an insect's response to other attractants. researchgate.net

For some insects, this compound is a key signal in host location and acceptance. For example, it specifically activates a major type of antennal receptor neuron in the tobacco budworm moth, Heliothis virescens, and can increase both attraction and oviposition on host plants. mdpi.comchemfaces.comoup.com Conversely, for the cerambycid beetle, Monochamus alternatus, (-)-germacrene D can act as a masking substance, disrupting its attraction to host volatiles. mdpi.comresearchgate.net Furthermore, this compound and its derivatives are recognized as sex pheromone components for some insects, such as the sand fly. researchgate.net The enantiomeric form of this compound is often critical for its activity, with heliothine moths showing high sensitivity and selectivity to the (-)-enantiomer. oup.comnsf.gov

Table 2: Examples of this compound as an Insect Semiochemical

| Insect Species | Role of this compound | Type of Semiochemical | Reference(s) |

|---|---|---|---|

| Heliothis virescens (Tobacco budworm moth) | Attractant, Oviposition stimulant | Kairomone | mdpi.comchemfaces.comoup.com |

| Cydia pomonella (Codling moth) | Component of a lure | Kairomone | diva-portal.org |

| Monochamus alternatus (Cerambycid beetle) | Masking substance for attractants | Allomone/Kairomone | mdpi.comresearchgate.net |

| Sand flies | Sex pheromone component | Pheromone | researchgate.net |

| Aphids | Repellent | Allomone | google.comnih.gov |

Emerging research has revealed that plants can "eavesdrop" on the volatile emissions of their neighbors, a phenomenon known as plant-plant airborne signaling. nih.gov When a plant is damaged, it releases a plume of VOCs, including this compound, which can be perceived by nearby, undamaged plants. nsf.govnih.gov This airborne information can prime the receiving plants to mount a faster and stronger defense response if they are subsequently attacked. mdpi.com

Plant-Microbe Interactions in the Rhizosphere

The rhizosphere, the soil region directly influenced by root secretions, is a battleground and a hub of cooperation where plants modulate the microbial community to their benefit. This compound is a significant chemical agent in this process, contributing to the plant's defense against pathogenic microbes. researchgate.net

Research has demonstrated that essential oils containing this compound exhibit notable antifungal and antibacterial properties. This antimicrobial action helps protect plant roots from a variety of soil-borne pathogens. For instance, essential oils rich in this compound have shown efficacy against pathogenic fungi that can cause significant crop damage. royalsocietypublishing.org Studies have documented its activity against fungal species such as Fusarium graminearum, which attacks vital crops like rice and corn, as well as various other species of Fusarium, Botrytis cinerea, and Alternaria solani. royalsocietypublishing.org The compound's presence in essential oils from plants like Artemisia absinthium contributes to the oil's ability to inhibit the mycelial growth of soil-borne fungi like Verticillium dahliae and Rhizoctonia solani. researchgate.net Furthermore, this compound has been identified as a key antimicrobial component in essential oils from various other plant species, where it works to suppress both fungal and bacterial growth, including against human pathogens. acs.orgnih.gov

The defensive role of this compound extends to bacteria as well. Studies have noted its inhibitory effects on the growth of bacteria such as Escherichia coli and Staphylococcus aureus. nih.gov This broad-spectrum antimicrobial activity underscores the compound's importance in shaping a healthier microbial environment in the rhizosphere, favoring plant growth by suppressing detrimental microorganisms.

Table 1: Documented Antimicrobial Targets of this compound-Containing Essential Oils

| Target Microbe | Type | Affected Plant/Context | Reference(s) |

|---|---|---|---|

| Verticillium dahliae | Fungus | Soil-borne pathogen | researchgate.net |

| Rhizoctonia solani | Fungus | Soil-borne pathogen | researchgate.net |

| Fusarium oxysporum | Fungus | Soil-borne pathogen | researchgate.net |

| Fusarium graminearum | Fungus | Pathogen of rice, oats, corn | royalsocietypublishing.orgnih.gov |

| Moniliophthora roreri | Fungus | Pathogen of Cacao | royalsocietypublishing.org |

| Botrytis cinerea | Fungus | Plant pathogenic fungus | royalsocietypublishing.org |

| Alternaria solani | Fungus | Plant pathogenic fungus | royalsocietypublishing.org |

| Aspergillus species | Fungus | Post-harvest pathogens | royalsocietypublishing.org |

| Staphylococcus aureus | Bacteria | General pathogen | nih.gov |

| Escherichia coli | Bacteria | General pathogen | nih.gov |

Intraspecific Variation and Ecological Plasticity

The production and emission of this compound are not static; they exhibit significant variation both within and between plant populations. This plasticity is a crucial adaptive trait, allowing plants to respond to diverse and changing ecological pressures. The variation is rooted in the plant's genetics and is heavily influenced by environmental factors.

The specific chemical profile of a plant, or its chemotype, is determined by its genetic makeup. Variations in the genes encoding for terpene synthase (TPS) enzymes are a primary source of this diversity. mdpi.com Specifically, this compound Synthase (GDS) genes catalyze the conversion of farnesyl diphosphate (B83284) into this compound. frontiersin.org

Research has identified distinct GDS genes that account for variations in this compound production. In goldenrod (Solidago canadensis), two different GDS cDNAs were isolated; one produces (+)-germacrene D while the other produces (–)-germacrene D, demonstrating how separate but closely related enzymes can lead to different enantiomers of the same compound within one species. In chicory (Cichorium intybus), two isolated Germacrene A Synthase (GAS) genes, which produce a precursor to other sesquiterpenes, exhibited only 72% amino acid identity despite catalyzing the same reaction, highlighting the genetic divergence even among functionally similar enzymes. nih.gov

Furthermore, studies in the rice genus Oryza have shown that positive Darwinian selection acting on the OryzaTPS1 gene has driven its functional divergence. d-nb.info This evolutionary pressure resulted in enzymes that produce different blends of sesquiterpenes, including this compound, suggesting an adaptive advantage to this chemical diversification, likely related to defense against herbivores. d-nb.info The existence of distinct chemotypes, such as a sabinene-β-ocimene-β-caryophyllene-germacrene D chemotype in Lithuanian oregano (Origanum vulgare), is a direct result of this underlying genetic variation. ishs.org This genetic variability within a species provides a crucial reservoir for adaptation to new pests, pathogens, or environmental conditions.

Plants dynamically adjust their production of secondary metabolites like this compound in response to both abiotic and biotic environmental stimuli. frontiersin.orgcore.ac.uk This ecological plasticity allows for a tailored defense that can be deployed when and where it is most needed.

Abiotic stresses are significant triggers for this compound synthesis. In basil (Ocimum basilicum), for example, water-deficit stress has been shown to enhance the accumulation of this compound. nih.gov Similarly, exposure to cold stress (e.g., 10°C) can lead to an increase in both the expression of the GDS gene and the accumulation of this compound. matilda.sciencefrontiersin.org The concentration of this compound can also vary significantly between populations of the same species based on factors like soil composition and climate.

Biotic stresses, particularly herbivory, are potent inducers of this compound emission. When attacked by insects such as the fall armyworm, switchgrass (Panicum virgatum) roots release a blend of volatile terpenes, including this compound. frontiersin.org In hybrid poplar, feeding by forest tent caterpillars induces both local and systemic emissions of this compound, which continue for at least 24 hours after the insects are removed. d-nb.info This induced response can serve as a direct defense against the herbivore or as an indirect defense by attracting the pest's natural enemies.

Table 2: Influence of Environmental Factors on this compound Production

| Plant Species | Environmental Factor (Stress) | Effect on this compound | Reference(s) |

|---|---|---|---|

| Basil (Ocimum basilicum) | Water-deficit | Enhanced accumulation | nih.gov |

| Basil (Ocimum basilicum) | Cold stress (4°C and 10°C) | Increased GDS gene expression and compound proportion | matilda.sciencefrontiersin.org |

| Wheat (Triticum aestivum) | Fungal infection (Fusarium Head Blight) | Associated with VOC blend of infected plants | nih.gov |

| Hybrid Poplar (Populus trichocarpa x deltoides) | Insect herbivory (Forest tent caterpillar) | Induced local and systemic emissions | d-nb.info |

| Switchgrass (Panicum virgatum) | Insect herbivory (Fall armyworm) | Induced emission from roots | frontiersin.org |

| Zanthoxylum riedelianum | Soil composition and climate | Influences concentration variability |

Genetic Basis of Chemotype Variation

Evolutionary Adaptation and Co-evolutionary Dynamics

The functions of this compound in defense and signaling are deeply rooted in plant evolution, reflecting a long history of adaptation to environmental pressures. The development of pathways to produce and perceive this molecule showcases the evolutionary arms race between plants and the organisms they interact with, leading to complex co-evolutionary dynamics. nih.gov

A remarkable discovery has been the identification of a specific receptor in petunia that perceives (−)-germacrene D. researchgate.netresearchgate.net This receptor, PhKAI2ia, is part of the karrikin-insensitive 2 (KAI2) family of α/β-hydrolases. royalsocietypublishing.orgresearchgate.net The KAI2 signaling pathway was previously known for its role in perceiving karrikins, which are smoke-derived compounds that promote seed germination after fires. researchgate.netnsf.gov The finding that a KAI2 receptor has evolved to stereospecifically bind the endogenous plant volatile (−)-germacrene D reveals the pathway's adaptation for new signaling functions, in this case regulating plant fitness and development. researchgate.netnsf.gov This illustrates a sophisticated evolutionary step where plants evolved not only to produce a signaling molecule but also a highly specific internal mechanism to perceive it. researchgate.net

The evolution of this compound production is also a clear example of adaptation driven by biotic interactions. Sesquiterpenes are crucial signal molecules that help plants cope with stress and communicate. researchgate.netmdpi.com The diversification of sesquiterpene synthase genes, often through gene duplication and positive selection, has allowed plants to generate a vast array of chemical structures to meet specific ecological challenges. mdpi.comd-nb.info

This chemical diversification is a key element in the co-evolutionary dynamics between plants and insects. researchgate.net For example, while plants produce this compound as a repellent or toxin, some specialist insects have evolved to use it as a cue for host plant selection. mdpi.com Heliothine moths, for instance, possess olfactory neurons with high sensitivity and selectivity to (−)-germacrene D, which they use to locate hosts. nsf.gov This turns a plant's chemical weapon into a beacon for its enemies, driving a continuous cycle of adaptation and counter-adaptation that shapes the intricate relationships observed in nature. cas.czsarpublication.com

Analytical Methodologies for Germacrene D Profiling and Quantification

Extraction and Sample Preparation Techniques for Complex Matrices

The initial step in analyzing Germacrene D involves its efficient extraction from the source material, which is often a complex mixture of plant tissues, essential oils, or food products. The choice of extraction method is critical to ensure a representative profile of the volatile compounds while minimizing degradation and contamination.

Solid Phase Microextraction (SPME) is a solvent-free, robust, and versatile sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds like this compound. researchgate.net It integrates sampling, extraction, and concentration into a single step, making it an attractive green analytical method for gas chromatography (GC) analysis. researchgate.netmdpi.com In SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample or its headspace. Analytes adsorb onto the fiber and are subsequently desorbed thermally in the hot injector port of a gas chromatograph. walisongo.ac.id

The selection of fiber coating and desorption parameters is crucial for successful analysis. Common fibers used for sesquiterpene analysis include Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). mdpi.comnih.gov A critical parameter in the analysis of this compound is the injector desorption temperature. While manufacturers often recommend temperatures between 200 to 320 °C for efficient sample transfer, high temperatures can cause thermal degradation. researchgate.netnih.gov Studies have shown that this compound can degrade at temperatures as high as 280 °C. researchgate.netnih.gov Conversely, an inlet temperature of 200 °C has been found to provide high sample recovery without significant degradation. nih.gov Therefore, optimizing the desorption temperature is a mandatory step when developing SPME methods for thermally labile compounds like this compound. researchgate.netnih.gov

SPME, particularly Headspace SPME (HS-SPME), has been successfully applied to identify this compound in a variety of matrices, including grapes, wine, mangoes, and various algae and plants. mdpi.commdpi.combeilstein-journals.orgplos.org For instance, HS-SPME coupled with GC-MS has been used to characterize and quantify sesquiterpenes in red wines, where this compound was found in all analyzed samples. mdpi.com

Table 1: Examples of SPME Conditions for this compound Analysis

| Matrix | SPME Fiber | Extraction Temp. & Time | Desorption Temp. & Time | Reference |

|---|---|---|---|---|

| Grape Berries | Mixed fiber | 45 °C for 30 min | 250 °C for 5 min | beilstein-journals.org |

| Mango Cultivars | 50/30 μm DVB/CAR/PDMS | 50 °C for 60 s | 230 °C for 60 s | mdpi.com |

| Red Wine | Not specified | Not specified | Not specified | mdpi.com |

| Plant Volatiles | 65 µM DVB/PDMS | 15 min exposure | Not specified | walisongo.ac.id |

Headspace analysis is a technique used to sample the volatile compounds present in the gas phase above a solid or liquid sample in a sealed container. This method is ideal for analyzing the aroma and volatile profiles of biological materials without complex solvent extraction procedures. This compound, being a significant contributor to the scent of many plants, is frequently detected using this method. researchgate.nettandfonline.com

The technique has been employed to study the emission of this compound from rose petals during flower development, revealing that its emission increases sharply as the flower opens. researchgate.net Similarly, headspace analysis of leaves from the walnut (Juglandaceae) family identified sesquiterpenes as the dominant volatile class, with this compound being present in the largest amount across several species. tandfonline.com In a study of marine organisms, headspace VOCs from the algae Dictyota dichotoma were found to be predominantly sesquiterpenes, with this compound accounting for 28.3% of the total. plos.org Headspace analysis coupled with GC-MS is a powerful tool for profiling the natural volatile emissions of plants and other organisms, providing insights into their chemical ecology and biochemistry. plos.orgnih.gov

Solvent extraction is a traditional and widely used method for isolating essential oils and other metabolites from plant tissues. The choice of solvent is critical and depends on the polarity of the target compounds. For a non-polar sesquiterpene hydrocarbon like this compound, non-polar or semi-polar solvents are typically used. google.com

Cold extraction is a gentle method designed to prevent the thermal degradation of sensitive compounds. researchgate.net In one study, this compound was extracted from the leaves of Zanthoxylum ovalifolium by soaking the plant material in diethyl ether. researchgate.net Another method involved immersing fresh leaves of Bursera species in dichloromethane (B109758) and agitating the mixture for 24 hours at 4°C. This cold extraction technique successfully prevented thermal degradation and allowed for the quantification of this compound.

Other solvent extraction techniques include the use of petroleum ether, hexane (B92381), and benzene. google.com Hydrodistillation is another common method for extracting essential oils. nih.gov However, it involves high temperatures and can lead to the degradation or rearrangement of thermally labile compounds. A comparative study on Heteromorpha arborescens leaves found that hydrodistillation yielded an essential oil containing 5.09% this compound, whereas a more rapid solvent-free microwave extraction method did not report it as a major component, highlighting how the extraction method can significantly influence the final chemical profile of the extract. nih.gov

Table 2: Comparison of Solvent Extraction Methods for this compound

| Method | Solvent | Plant Source | Key Findings | Reference |

|---|---|---|---|---|